![molecular formula C24H20ClNO4S B2844130 1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one CAS No. 902617-97-4](/img/structure/B2844130.png)
1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
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Overview
Description
The compound “1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. These include a chlorobenzyl group, a methoxy group, a tosyl group, and a quinolinone group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the quinolinone core. The presence of the chlorobenzyl, methoxy, and tosyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the quinolinone group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Antimalarial and Repurposing Efforts
Chloroquine (CQ) has been recognized for its antimalarial effects since World War II. Despite the emergence of CQ-resistant Plasmodium falciparum strains leading to a decline in its use against malaria, research has uncovered interesting biochemical properties of CQ that inspired its repurposing in managing various diseases. This has led to studies and patents focusing on novel compounds and compositions based on the CQ scaffold for potential therapeutic applications beyond malaria, including cancer therapy and autoimmune disorders (Njaria, Okombo, Njuguna, & Chibale, 2015).
Antioxidant Properties
Research on ethoxyquin and its analogues, including compounds related to the chloroquine scaffold, has demonstrated significant antioxidant efficacy. These compounds are used for protecting polyunsaturated fatty acids in fish meal from oxidation, highlighting their potential as antioxidants in various applications. This underscores the utility of chloroquine-derived compounds in preserving food quality and potentially in pharmacological contexts for their antioxidant properties (de Koning, 2002).
Neuroprotective and Cardiovascular Protective Roles
Chlorogenic acid, a phenolic compound related to the hydroxycinnamates and structurally reminiscent of quinoline derivatives, showcases anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are relevant to the treatment of metabolic syndrome and suggest potential therapeutic applications of quinoline derivatives in neuroprotection and cardiovascular health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Anti-Cancer and Antimicrobial Applications
The exploration of 8-hydroxyquinoline derivatives has identified significant biological activities, including anticancer, antiviral, and antimicrobial properties. This highlights the potential for developing novel therapeutic agents based on the quinoline scaffold for treating life-threatening diseases. The metal chelation properties of these derivatives further support their use in various therapeutic contexts (Gupta, Luxami, & Paul, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-7-18(25)8-6-17)22-12-9-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYMIUBBXFVODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one |
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